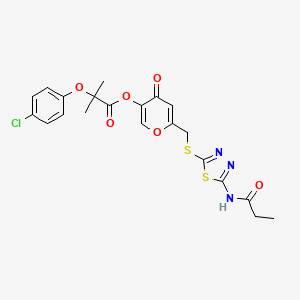

![molecular formula C15H13FN4O2 B2977713 5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-51-6](/img/structure/B2977713.png)

5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

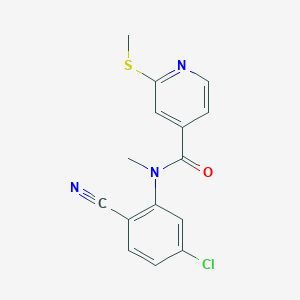

5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties .

Mécanisme D'action

Target of action

Pyrido[2,3-d]pyrimidines are often involved in interactions with various enzymes and receptors, such as tyrosine kinases and cyclin-dependent kinases .

Mode of action

Many pyrido[2,3-d]pyrimidines work by inhibiting the activity of their target enzymes or receptors, leading to downstream effects .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound affects. Given the activities of similar compounds, it could be involved in pathways related to cell growth and proliferation, inflammation, pain sensation, blood pressure regulation, and histamine response .

Analyse Biochimique

Biochemical Properties

The biochemical properties of F2455-0562 are largely determined by its interactions with various biomolecules. While specific enzymes, proteins, and other biomolecules that F2455-0562 interacts with are not yet fully identified, compounds with similar structures have been found to interact with a variety of enzymes and proteins . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, leading to changes in the function of the target molecule .

Cellular Effects

F2455-0562 may have diverse effects on cellular processes. These effects can include influencing cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of F2455-0562 may vary with different dosages in animal models. This could include threshold effects, as well as toxic or adverse effects at high doses . Specific studies on the dosage effects of F2455-0562 in animal models have not been reported.

Metabolic Pathways

F2455-0562 may be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of F2455-0562 within cells and tissues could involve various transporters or binding proteins . The compound may also have effects on its own localization or accumulation within cells.

Subcellular Localization

The subcellular localization of F2455-0562 could be influenced by various factors, including targeting signals or post-translational modifications that direct it to specific compartments or organelles

Méthodes De Préparation

The synthesis of 5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves several steps. One common method starts with the reaction of 2-fluoroaniline with 1,3-dimethylbarbituric acid under acidic conditions to form the intermediate product. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the final compound .

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates .

Analyse Des Réactions Chimiques

5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Applications De Recherche Scientifique

5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s potential anti-inflammatory and antibacterial properties make it a candidate for biological studies aimed at developing new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including bacterial and viral infections.

Comparaison Avec Des Composés Similaires

Similar compounds to 5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include other pyrimidine derivatives such as:

2-amino-4,6-dichloropyrimidine: Known for its anti-inflammatory properties.

5-fluorouracil: A widely used chemotherapeutic agent.

Pyridazine derivatives: Exhibiting a range of pharmacological activities, including antibacterial and anticancer properties

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which may enhance its pharmacological activity and specificity .

Propriétés

IUPAC Name |

5-(2-fluoroanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c1-19-13-12(14(21)20(2)15(19)22)11(7-8-17-13)18-10-6-4-3-5-9(10)16/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRSZGBXSCWMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide](/img/structure/B2977630.png)

![Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2977637.png)

![2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2977639.png)

![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-ETHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2977644.png)

![Methyl 4-[(3-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2977648.png)

![N'-[2-(4-chlorophenyl)ethyl]-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2977651.png)